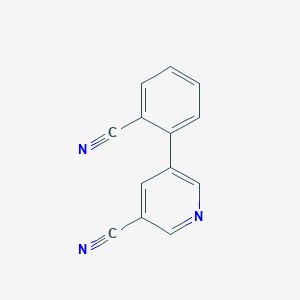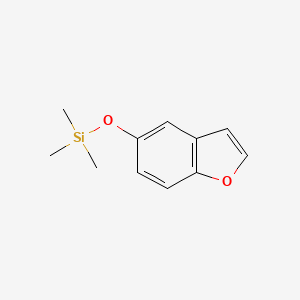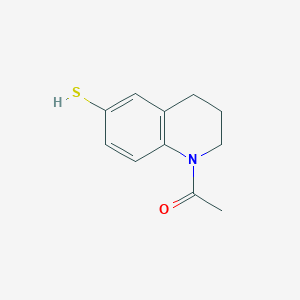![molecular formula C11H16O2Si B11895260 [Dimethyl(phenyl)silyl]methyl acetate CAS No. 5584-87-2](/img/structure/B11895260.png)
[Dimethyl(phenyl)silyl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Dimethyl(phenyl)silyl]methyl acetate is an organosilicon compound with the molecular formula C11H16O2Si. It is known for its unique chemical properties and is used in various scientific and industrial applications. The compound is characterized by the presence of a silyl group attached to a methyl acetate moiety, which imparts distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Dimethyl(phenyl)silyl]methyl acetate typically involves the reaction of dimethylphenylsilane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows:
C6H5Si(CH3)2H+(CH3CO)2O→C6H5Si(CH3)2OCOCH3+CH3COOH
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced catalysts and optimized reaction conditions further enhances the yield and quality of the product.
Chemical Reactions Analysis
Types of Reactions
[Dimethyl(phenyl)silyl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Alcohol derivatives.
Substitution: Various substituted silyl compounds.
Scientific Research Applications
[Dimethyl(phenyl)silyl]methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of [Dimethyl(phenyl)silyl]methyl acetate involves its interaction with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in organic synthesis. The acetate moiety can undergo hydrolysis to release acetic acid, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl(phenyl)silyl acetate
- Dimethylphenylsilane
- Phenyltrimethylsilane
Uniqueness
[Dimethyl(phenyl)silyl]methyl acetate is unique due to its combination of a silyl group and an acetate moiety, which imparts distinct reactivity and stability. This makes it a valuable compound in various applications where both silicon and acetate functionalities are required.
Properties
CAS No. |
5584-87-2 |
|---|---|
Molecular Formula |
C11H16O2Si |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
[dimethyl(phenyl)silyl]methyl acetate |
InChI |
InChI=1S/C11H16O2Si/c1-10(12)13-9-14(2,3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
InChI Key |
MVMAGLVRGOJDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


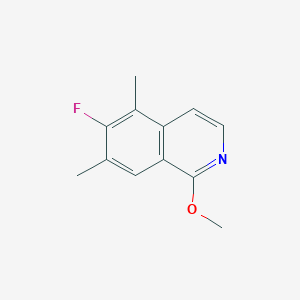
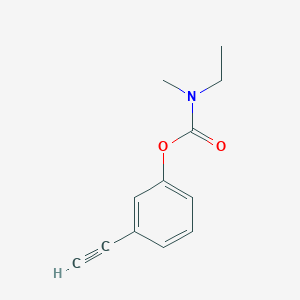

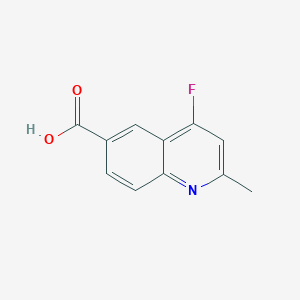

![6'-Ethynyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B11895209.png)

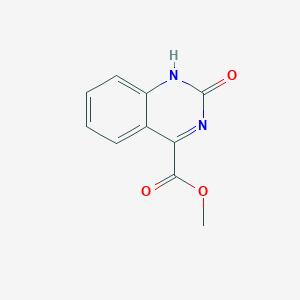
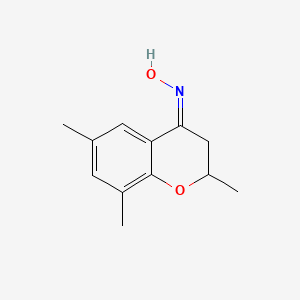
![1-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11895235.png)
